molecular formula C16H13FN2O B1216300 5-(2-Fluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one CAS No. 844-11-1

5-(2-Fluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one

Cat. No.: B1216300
CAS No.: 844-11-1
M. Wt: 268.28 g/mol
InChI Key: YVTVBCWQHDDTGB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO-054520 typically involves the reaction of specific aromatic compounds under controlled conditions. One common method involves the Friedel-Crafts acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

Industrial production of RO-054520 may involve large-scale batch reactors where the reactants are combined under stringent conditions to ensure purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

RO-054520 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated compounds.

Scientific Research Applications

RO-054520 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of RO-054520 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinase 2, thereby affecting cell cycle regulation and proliferation . The compound’s effects are mediated through pathways involving signal transduction and gene expression, ultimately leading to its observed biological activities.

Comparison with Similar Compounds

RO-054520 can be compared with other aryl-phenylketones, such as:

The uniqueness of RO-054520 lies in its specific molecular interactions and the resulting biological effects, which distinguish it from other similar compounds.

Properties

CAS No.

844-11-1

Molecular Formula

C16H13FN2O

Molecular Weight

268.28 g/mol

IUPAC Name

5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H13FN2O/c1-19-14-9-5-3-7-12(14)16(18-10-15(19)20)11-6-2-4-8-13(11)17/h2-9H,10H2,1H3

InChI Key

YVTVBCWQHDDTGB-UHFFFAOYSA-N

SMILES

CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3F

Canonical SMILES

CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3F

844-11-1

Synonyms

Ro 5-3438

Origin of Product

United States

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